

# Cathine (D-Norpseudoephedrine): A Technical Guide to a Natural Amphetamine

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## Compound of Interest

Compound Name: Norpseudoephedrine

Cat. No.: B1213554

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This document provides a comprehensive technical overview of cathine, a psychoactive alkaloid found in the *Catha edulis* (khat) plant. It details its chemical properties, pharmacokinetics, pharmacodynamics, and relevant experimental protocols, presenting a resource for research and development in pharmacology and neuroscience.

## Introduction

Cathine, also known as D-**norpseudoephedrine**, is a psychoactive compound belonging to the phenethylamine and amphetamine chemical classes.<sup>[1][2]</sup> It is one of the primary active alkaloids in the leaves of the *Catha edulis* plant, commonly known as khat.<sup>[1][3]</sup> While cathinone is the most potent stimulant in fresh khat leaves, it metabolizes into the less potent cathine as the leaves dry.<sup>[4][5][6]</sup> Cathine acts as a central nervous system (CNS) stimulant and an appetite suppressant.<sup>[1][2][6]</sup> Due to its stimulant properties and potential for abuse, it is classified as a controlled substance in many countries, for instance, as a Schedule IV drug in the United States.<sup>[1][2]</sup> Its pharmacological profile, being approximately 7-10% as potent as amphetamine, makes it a subject of significant scientific interest.<sup>[1]</sup>

## Chemical and Physical Properties

Cathine is the (1S,2S)-stereoisomer of phenylpropanolamine.<sup>[2]</sup> Its chemical and physical characteristics are crucial for its handling, formulation, and analysis.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>13</sub> NO	[2][7][8]
Molecular Weight	151.21 g/mol	[2][8]
Appearance	Crystalline solid	[7]
Melting Point	77.5-78 °C	[2]
pKa (Basic)	9.19	[2]
LogP	0.83	[2]
Solubility in Water	20,000 mg/L (at 25 °C)	[2]
Solubility (Other)	DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol: 20 mg/ml	[7]

## Pharmacodynamics: Mechanism of Action

Cathine's stimulant effects are primarily mediated by its influence on monoaminergic neurotransmitter systems, specifically those involving dopamine (DA) and norepinephrine (NE). [3][9] The mechanism is twofold, involving both the release and reuptake inhibition of these catecholamines.[3]

- **Monoamine Release:** Cathine acts as a norepinephrine-releasing agent (NRA) and a dopamine-releasing agent (DRA).[1] It enters the presynaptic neuron through the norepinephrine transporter (NET) and the dopamine transporter (DAT).[3] Once inside, it disrupts the vesicular storage of these neurotransmitters, leading to an increased cytoplasmic concentration.[3] This prompts a reversal of transporter function, causing an efflux of dopamine and norepinephrine from the presynaptic terminal into the synaptic cleft. [3]
- **Reuptake Inhibition:** Concurrently, cathine inhibits the reuptake of monoamines from the synaptic cleft back into the presynaptic neuron.[3] This action prolongs the presence of dopamine and norepinephrine in the synapse, enhancing their signaling effects on postsynaptic receptors.[3]

Its appetite-suppressant effects have been linked to its action on D1/D2-like dopamine receptors within the nucleus accumbens shell, a key brain region in reward and motivation.[\[10\]](#)

Caption: Cathine's action on a dopaminergic neuron.

## Pharmacokinetics

The absorption of cathine is efficient, particularly through the oral mucosa when khat is chewed.[\[4\]](#)[\[11\]](#) It has a longer half-life compared to the more potent cathinone.[\[4\]](#)[\[11\]](#)

Parameter	Value (Mean ± SD)	Source
Time to Max. Concentration (Tmax)	2.6 h	<a href="#">[4]</a>
Biological Half-Life (t <sub>1/2</sub> )	5.2 ± 3.4 h	<a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[11]</a>
Mean Residence Time (MRT)	10.2 ± 2.6 h	<a href="#">[4]</a>
Apparent Volume of Central Compartment (Vd)	0.7 ± 0.4 L/kg	<a href="#">[4]</a>
Primary Route of Absorption	Oral Mucosa (84 ± 6%) and GI Tract	<a href="#">[4]</a> <a href="#">[11]</a>
Metabolism	Hepatic (Hydroxylation, Deamination)	<a href="#">[3]</a>
Excretion	Renal (Urine)	<a href="#">[3]</a>

## Clinical and Preclinical Data

### Efficacy in Obesity Treatment

A 24-week, double-blind, placebo-controlled study investigated cathine as an adjunct treatment for obesity. The results demonstrated a significant, dose-dependent weight loss compared to placebo.

Treatment Group (24 Weeks)	Mean Weight Loss (kg $\pm$ SD)	Patients Losing >5% Weight	Patients Losing >10% Weight
Placebo	2.4 $\pm$ 4.4	28.3%	10.0%
Cathine (16 mg/day)	6.5 $\pm$ 4.2	67.3%	25.0%
Cathine (32 mg/day)	6.2 $\pm$ 4.7	63.6%	27.3%
Cathine (53.3 mg/day)	9.1 $\pm$ 5.4	78.3%	41.7%

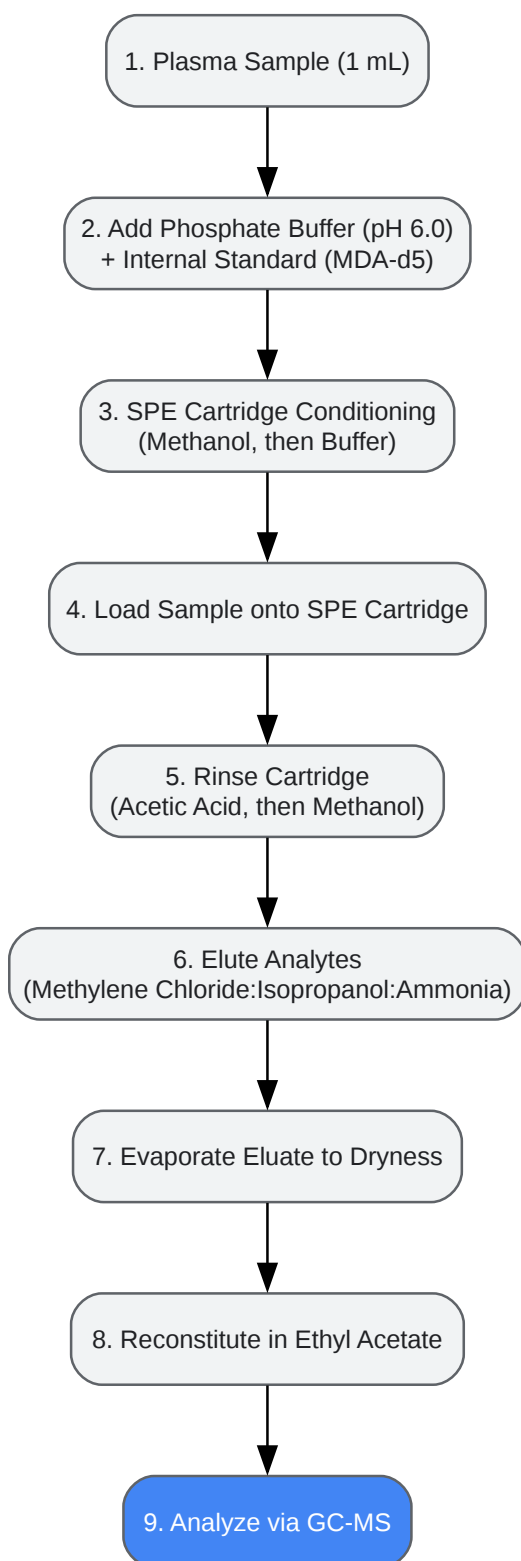
Source: Hauner et al., 2017[12][13]

Treatment was associated with a dose-dependent increase in heart rate, with the highest dose (53.3 mg) causing a mean increase of 6.2 bpm.[12][13]

## Experimental Protocols

### Protocol: Extraction and Quantification of Cathine from Plasma

This protocol is based on the methodology for analyzing khat alkaloids in human plasma.[4] It employs solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS).



Workflow for Cathine Extraction from Plasma

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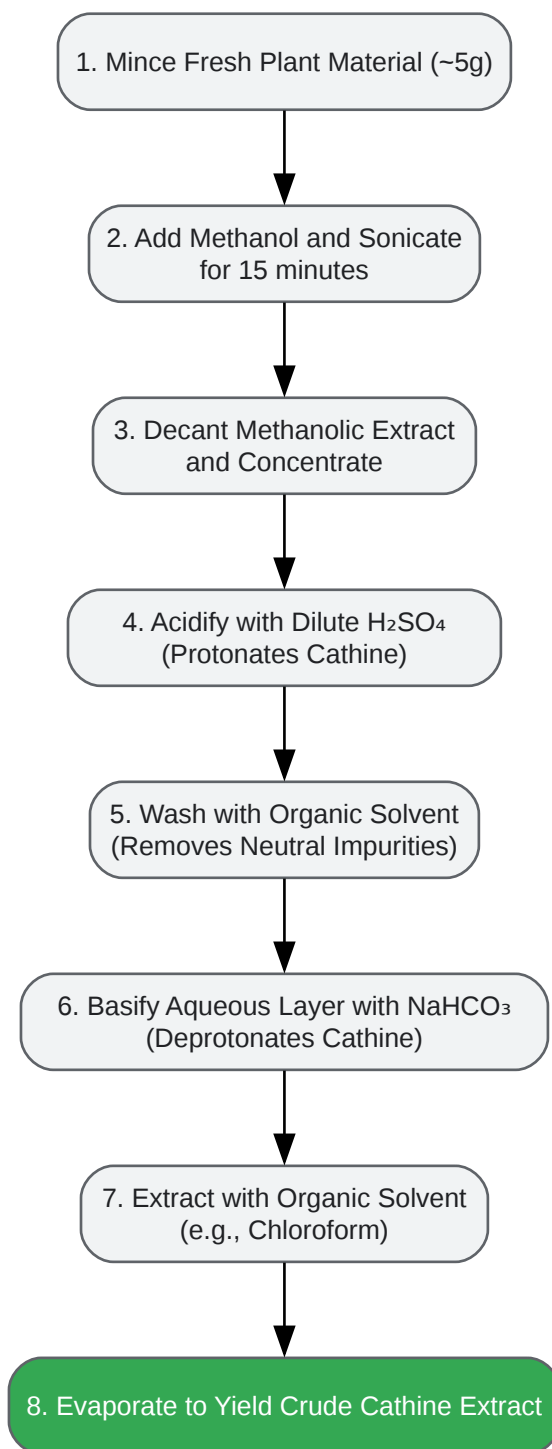
Caption: Solid-Phase Extraction workflow for plasma.

#### Methodology Details:

- Sample Preparation: Dilute 1 mL of plasma with 4 mL of 0.1 M phosphate buffer (pH 6.0) and add an internal standard (e.g., 100  $\mu$ L of 1 ng/ $\mu$ L MDA-d<sub>5</sub>).[\[4\]](#)
- Solid-Phase Extraction (SPE): Use a Bond Elut Certify HF 300 mg cartridge.[\[4\]](#)
  - Conditioning: 2 mL methanol followed by 3 mL phosphate buffer.[\[4\]](#)
  - Loading: Apply the sample at a flow rate of 1 mL/min.[\[4\]](#)
  - Rinsing: 2 mL of 0.1 M acetic acid, then 3 mL of methanol.[\[4\]](#)
  - Elution: Elute with 3 mL of a freshly prepared mixture of methylene chloride:isopropanol:ammonia (80:20:2, v/v/v).[\[4\]](#)
- Derivatization & Analysis: Evaporate the eluate to dryness. For GC-MS analysis, the residue is derivatized, often with heptafluorobutyric anhydride (HFBA), to improve chromatographic properties.[\[14\]](#)[\[15\]](#) Reconstitute in ethyl acetate for injection.
- GC-MS Quantification: Operate the mass spectrometer in single ion monitoring (SIM) mode. For cathine derivatized with 2HFBA, key fragment ions include m/z 330 and 240.[\[4\]](#)

## Protocol: Extraction of Cathine from Catha edulis Plant Material

This is a general acid-base extraction protocol for isolating alkaloids from plant matter.[\[16\]](#)[\[17\]](#)



Workflow for Cathine Extraction from Khat Leaves

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Caption: Acid-base extraction workflow for plant material.

Methodology Details:

- Extraction: Mince approximately 5-6 g of fresh plant material and sonicate with 15-20 mL of methanol for 15 minutes.[16]
- Concentration: Decant the methanolic extract and evaporate to near dryness.[16]
- Cleanup (Acid-Base Extraction):
  - Dissolve the residue in a dilute acid solution (e.g.,  $\text{H}_2\text{SO}_4$ ) to protonate the alkaloids, making them water-soluble.[16]
  - Wash the acidic aqueous solution with a non-polar organic solvent (e.g., chloroform) to remove non-basic impurities.
  - Basify the aqueous layer with a weak base (e.g., sodium bicarbonate) to deprotonate the cathine, making it soluble in organic solvents.[16]
  - Perform a final extraction with an organic solvent to isolate the cathine free base.
- Final Step: Evaporate the organic solvent to yield the crude alkaloid extract, which can be further purified or analyzed.

## Conclusion

Cathine is a key psychoactive constituent of the *Catha edulis* plant with a well-defined mechanism of action as a monoamine releasing agent and reuptake inhibitor. Its structural and pharmacological similarity to amphetamine, albeit with lower potency, underpins its stimulant and anorectic effects. The data from clinical trials suggest its potential as a therapeutic agent for obesity, though cardiovascular side effects warrant careful consideration. The established protocols for its extraction and quantification from both biological and botanical matrices provide a solid foundation for further research into its pharmacology, toxicology, and potential therapeutic applications. This guide serves as a technical resource to facilitate advanced studies in this area.

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